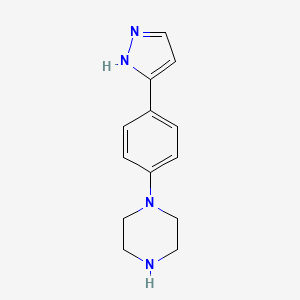

1-(4-1H-pyrazol-5-ylphenyl)-piperazine

Description

Significance of Piperazine- and Pyrazole-Containing Scaffolds in Medicinal Chemistry

Both piperazine (B1678402) and pyrazole (B372694) are considered "privileged scaffolds" in drug discovery, a term used to describe molecular frameworks that are capable of binding to a variety of biological targets. This versatility has led to their incorporation into a wide array of approved drugs and investigational molecules.

Piperazine Scaffold: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in drugs targeting the central nervous system (CNS). Its derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics. google.com Beyond the CNS, piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antihistaminic, and cardiovascular effects. chemdiv.comcore.ac.uk The flexible nature of the piperazine ring allows it to act as a versatile linker or pharmacophore, and its physicochemical properties can be fine-tuned through substitution at the nitrogen atoms. acs.org

Pyrazole Scaffold: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. pharmacompass.com Pyrazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anticancer, antibacterial, antifungal, and antiviral properties. atompharma.co.inprepchem.com The pyrazole nucleus can engage in various non-covalent interactions with biological macromolecules, contributing to its diverse pharmacological profile.

The amalgamation of these two potent scaffolds in a single molecule, as seen in 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine, presents a compelling strategy for the development of novel therapeutic agents with potentially unique or enhanced activities.

Structural Characteristics of 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine within the Chemical Landscape

The structure of 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine is characterized by a central phenyl ring that serves as a linker between the pyrazole and piperazine moieties. The piperazine ring is attached to one end of the phenyl group, while the pyrazole ring is connected to the opposite end. This arrangement creates a semi-rigid molecular architecture.

While specific crystallographic or detailed structural data for the unsubstituted 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine is not extensively available in the public domain, the fundamental structure suggests several key features. The presence of multiple nitrogen atoms provides potential sites for hydrogen bonding, which is crucial for molecular recognition at biological targets. The aromatic nature of the pyrazole and phenyl rings allows for potential π-π stacking interactions.

In the broader chemical landscape, this compound belongs to a class of arylpiperazine derivatives. Numerous analogs, where the pyrazole or phenyl rings are substituted with various functional groups, have been synthesized and studied. For instance, the closely related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is a key intermediate in the synthesis of the antidiabetic drug Teneligliptin. This highlights the therapeutic relevance of this core scaffold.

Overview of Current Research Trajectories and Academic Relevance

Direct academic research focusing solely on 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine appears to be limited based on currently available literature. However, the broader class of compounds sharing this core structure is an active area of investigation.

Research efforts in this domain are largely centered on the synthesis of novel derivatives and the evaluation of their pharmacological activities. For example, studies on related pyrazole-piperazine compounds have explored their potential as anti-inflammatory, analgesic, and anxiolytic agents. The general synthetic strategy often involves the coupling of a pre-formed pyrazole-phenyl component with a piperazine moiety, or vice versa.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-[4-(1H-pyrazol-5-yl)phenyl]piperazine |

InChI |

InChI=1S/C13H16N4/c1-3-12(17-9-7-14-8-10-17)4-2-11(1)13-5-6-15-16-13/h1-6,14H,7-10H2,(H,15,16) |

InChI Key |

FLXQMWXZPNHPAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=NN3 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 4 1h Pyrazol 5 Yl Phenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the pyrazole (B372694), phenyl, and piperazine (B1678402) moieties, and offers insights into the compound's preferred conformation in solution.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine are expected to show distinct signals corresponding to the three main structural components: the pyrazole ring, the central phenyl group, and the piperazine ring. The predicted chemical shifts are based on established data for pyrazole, 1-phenylpiperazine, and related substituted aromatic systems. nih.govresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

Proton (¹H) NMR: The ¹H NMR spectrum would feature signals in both the aromatic and aliphatic regions.

Pyrazole Protons: The pyrazole ring is expected to show two characteristic doublets for the CH protons, typically found in the aromatic region. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be sensitive to solvent and concentration. researchgate.netresearchgate.net

Phenyl Protons: The para-substituted phenyl ring will exhibit two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the pyrazole group and those ortho to the piperazine group will have distinct chemical shifts due to the different electronic effects of the substituents.

Piperazine Protons: The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons attached to the carbons adjacent to the phenyl ring (N-CH₂) will appear as a triplet, while the four protons on the carbons adjacent to the secondary amine (NH-CH₂) will also present as a triplet. A broad singlet for the piperazine N-H proton is also expected. nih.govchemicalbook.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. chemicalbook.comnih.govrsc.org

Pyrazole Carbons: The pyrazole ring will display signals for its three carbon atoms.

Phenyl Carbons: The phenyl ring will show four distinct signals: two for the substituted carbons (C-N and C-pyrazole) and two for the protonated carbons.

Piperazine Carbons: Two signals are expected for the two non-equivalent methylene carbons of the piperazine ring. nih.govchemicalbook.com

Predicted ¹H NMR Data for 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H3 | ~7.6 | d |

| Pyrazole-H4 | ~6.4 | d |

| Pyrazole-NH | Variable (broad s) | bs |

| Phenyl-H (ortho to pyrazole) | ~7.5 | d |

| Phenyl-H (ortho to piperazine) | ~7.0 | d |

| Piperazine-H (Ar-N-CH ₂) | ~3.2 | t |

| Piperazine-H (H N-CH ₂) | ~3.1 | t |

| Piperazine-NH | Variable (broad s) | bs |

Predicted ¹³C NMR Data for 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-C3 | ~135 |

| Pyrazole-C4 | ~105 |

| Pyrazole-C5 | ~140 |

| Phenyl-C (C-Piperazine) | ~150 |

| Phenyl-C (C-Pyrazole) | ~130 |

| Phenyl-CH (ortho to pyrazole) | ~127 |

| Phenyl-CH (ortho to piperazine) | ~117 |

| Piperazine-CH₂ (Ar-N-C H₂) | ~50 |

| Piperazine-CH₂ (HN-C H₂) | ~45 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the proposed structure and the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. Key expected correlations include:

Coupling between the pyrazole H3 and H4 protons.

Coupling between the adjacent aromatic protons on the phenyl ring.

Coupling between the protons on adjacent carbons within the piperazine ring, although this may not be observed if they are magnetically equivalent triplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon atom by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected long-range correlations would include:

Correlation from the phenyl protons ortho to the piperazine to the adjacent piperazine carbons.

Correlation from the phenyl protons ortho to the pyrazole to the C5 carbon of the pyrazole ring.

Correlation from the pyrazole H4 proton to the pyrazole C3 and C5 carbons.

Conformational Analysis using NMR Data

The piperazine ring typically adopts a chair conformation to minimize steric strain. In 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine, this conformation can be investigated using NMR. The axial and equatorial protons on the piperazine ring would have different chemical shifts and coupling constants. Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study through-space interactions, which would provide further evidence for the chair conformation and the relative orientation of the substituents. nih.gov For instance, NOE correlations between the phenyl protons and the axial protons on the piperazine ring would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular bonding.

Characteristic Vibrational Mode Assignments

The IR and Raman spectra of 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine would be characterized by absorption bands corresponding to the vibrations of its constituent parts. nih.govresearchgate.netchemicalbook.comnist.gov

N-H Stretching: Two distinct N-H stretching vibrations are expected. The pyrazole N-H stretch typically appears as a sharp band in the range of 3100-3200 cm⁻¹, while the piperazine N-H stretch is expected in the 3200-3300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazole rings are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperazine ring will appear below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations (C=C and C=N) from both the phenyl and pyrazole rings are expected in the 1450-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aryl-amine and alkyl-amine bonds are expected in the 1250-1350 cm⁻¹ range.

Expected Characteristic IR Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Piperazine) | 3200 - 3300 |

| N-H Stretch (Pyrazole) | 3100 - 3200 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C / C=N Aromatic Ring Stretch | 1450 - 1620 |

| C-N Stretch | 1250 - 1350 |

Elucidation of Intermolecular Hydrogen Bonding

The presence of two N-H groups (one on the pyrazole and one on the piperazine) allows for the formation of intermolecular hydrogen bonds. In the solid-state IR spectrum, hydrogen bonding typically leads to a broadening of the N-H stretching bands and a shift to lower wavenumbers compared to the gas phase or dilute solution spectra. The extent of this broadening and shift can provide qualitative information about the strength of the hydrogen bonding network in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine is C13H16N4.

The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (C, H, N). This calculated value serves as a benchmark for experimental verification. The experimentally determined exact mass from HRMS analysis is expected to align closely with the theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.

| Formula | Species | Theoretical Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |

|---|---|---|---|---|

| C13H16N4 | [M+H]⁺ | 229.1448 | Data not available | Data not available |

The table presents the theoretical exact mass for the protonated form of the title compound. Experimental data, when acquired, would be compared against this value to validate the elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting daughter ions provide crucial information about the molecule's structural connectivity. The fragmentation of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine is predicted to occur at the weakest bonds and lead to the formation of stable fragments derived from its constituent rings.

The fragmentation pathway would likely involve initial cleavage of the piperazine ring, a common fragmentation route for N-phenylpiperazine derivatives. Key fragmentation steps are expected to include:

Cleavage of the piperazine ring: The C-N bonds within the piperazine ring can break, leading to characteristic neutral losses and charged fragments. Common fragments for the piperazine ring itself are observed at m/z 56 and 70.

Scission between the phenyl and piperazine groups: The bond between the phenyl ring and the piperazine nitrogen can cleave, generating ions corresponding to the phenylpiperazine moiety or the pyrazolylphenyl group.

Fragmentation of the pyrazole ring: The pyrazole ring can undergo ring-opening or loss of small molecules like HCN or N2, which are characteristic fragmentation patterns for pyrazole-containing compounds.

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 229.14 | [M+H]⁺ (Protonated molecular ion) |

| 172.09 | [M+H - C3H7N]⁺ (Loss of a propylamino fragment from piperazine) |

| 145.08 | [C9H9N2]⁺ (Pyrazolylphenyl cation) |

| 119.06 | [C6H5N2]⁺ (Phenyl-diazirine cation from pyrazole rearrangement) |

| 85.09 | [C4H9N2]⁺ (Protonated piperazine cation) |

This table outlines the predicted major fragment ions for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine based on the known fragmentation behavior of its constituent chemical groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule.

The UV-Vis spectrum of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine is dominated by the electronic transitions within its aromatic systems—the phenyl and pyrazole rings. These moieties act as chromophores, the parts of the molecule that absorb light. The extended conjugation between the phenyl and pyrazole rings is expected to result in strong absorption bands.

The spectrum would likely exhibit π → π* transitions, which are characteristic of aromatic and heteroaromatic systems. Based on data from similar pyrazole derivatives, absorption maxima (λmax) are anticipated in the UV region, typically between 200 and 400 nm. For instance, simple 1H-pyrazole shows an absorption maximum around 210 nm, while more complex phenyl-substituted pyrazoles can exhibit absorptions at longer wavelengths due to the extended conjugated system. The phenylpiperazine portion also contributes to the absorption profile in this region. nist.govnist.gov

| Chromophore | Expected Transition | Anticipated λmax Range (nm) |

|---|---|---|

| Phenyl Ring | π → π | 200 - 280 |

| Pyrazole Ring | π → π | 210 - 270 |

| Conjugated Phenyl-Pyrazole System | π → π* | 250 - 350 |

The table summarizes the expected electronic transitions and absorption regions for the chromophoric groups present in the title compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By analyzing the diffraction pattern of X-rays passed through a single crystal of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, it is possible to determine its absolute structure, including bond lengths, bond angles, and torsional angles. This technique provides unequivocal proof of the compound's constitution and conformation in the solid state.

While specific crystallographic data for the title compound are not publicly available, analysis of a closely related structure, 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, provides valuable insight. researchgate.net This analog, which shares the core pyrazolyl-phenyl-piperazine scaffold, was found to crystallize in the orthorhombic system with the space group Pbca. researchgate.net Key findings for this related molecule included the piperazine ring adopting a stable chair conformation and a significant dihedral angle between the pyrazole and phenyl rings. researchgate.net It is anticipated that 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine would exhibit similar structural features.

| Crystallographic Parameter | Value (for a representative analog) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 17.1027 |

| b (Å) | 9.4885 |

| c (Å) | 18.6837 |

| Volume (ų) | 3032.0 |

| Z (Molecules per unit cell) | 8 |

Data presented are for the closely related analog 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and serve as an illustrative example of the crystallographic data expected for the title compound. researchgate.net

A comprehensive search of scientific literature and crystallographic databases has revealed no specific published data on the crystal structure, polymorphism, or detailed supramolecular interactions for the compound 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine.

Therefore, it is not possible to provide a detailed analysis of its crystal packing, hydrogen bonding networks, π-π stacking interactions, or to discuss its potential polymorphism and solid-state characteristics as requested in the outline. The generation of data tables with specific research findings for this compound is also not feasible due to the absence of experimental data in the public domain.

Scientific research on the specific solid-state properties of a chemical compound requires its synthesis and subsequent analysis using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry, and various spectroscopic methods. The findings from such studies are typically published in peer-reviewed scientific journals or deposited in crystallographic databases. At present, no such records for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine could be located.

While general principles of supramolecular chemistry and crystal engineering could allow for speculation on the likely interactions and packing motifs of this molecule—based on the known behavior of pyrazole, phenyl, and piperazine moieties—such a discussion would be hypothetical and would not constitute the detailed, data-driven analysis requested. Adhering to the strict requirement of focusing solely on the specified compound, and in the absence of any available research findings, the requested article sections cannot be generated.

Molecular Interactions, Biological Targets, and Mechanism of Action Preclinical Focus

Identification and Validation of Molecular Targets in In Vitro Systems

The initial identification of molecular targets for novel compounds like 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine typically involves a combination of computational and experimental in vitro screening methods. Structure-based virtual screening can be employed to dock the compound into the binding sites of known biological targets, such as enzymes and receptors, to predict binding affinities. nih.govijnrd.org

Experimentally, target identification relies on a battery of in vitro assays. Broad-spectrum screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes is a common starting point. researchgate.netresearchgate.net For pyrazole (B372694) and piperazine (B1678402) derivatives, these assays often include:

Radioligand Binding Assays: To determine the affinity of the compound for various receptors, such as serotonin and dopamine receptors. nih.govacs.org

Enzyme Inhibition Assays: Colorimetric, fluorometric, or luminescence-based assays are used to measure the compound's ability to inhibit the activity of specific enzymes like kinases, hydrolases, and proteases. researchgate.neteurekaselect.comnih.gov

Cellular Assays: To validate the effects on a specific target within a cellular context, researchers might measure changes in downstream signaling pathways, cell proliferation, or apoptosis. researchgate.net

These preclinical methods allow for the construction of a pharmacological profile, highlighting the most promising molecular targets for further investigation.

Enzyme Modulation and Inhibition Profiles

The pyrazole and piperazine rings are common features in many enzyme inhibitors. The specific arrangement in 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine suggests potential interactions with several enzyme families.

The pyrazole scaffold is recognized as a "privileged structure" in the development of kinase inhibitors, forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. nih.gov

p38 MAP Kinase: Numerous pyrazole-based compounds have been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. These inhibitors often function by competing with ATP for the kinase's binding site.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in anti-angiogenic cancer therapy. Both pyrazole and piperazine moieties are incorporated into potent VEGFR-2 inhibitors. nih.gov Computational docking studies on various pyrazole derivatives have shown strong binding affinity for the VEGFR active site. nih.gov

EGFRK: The epidermal growth factor receptor kinase (EGFRK) is another major target in oncology. Pyrazoline derivatives, which share a core structure with pyrazoles, have been synthesized and evaluated as EGFR inhibitors, showing promise in anti-proliferative assays against cancer cell lines. nih.gov

Table 1: In Vitro Kinase Inhibitory Activity of Structurally Related Pyrazole Compounds

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolyl/Pyrazoline Hybrid | EGFR | 4.34 µM | nih.gov |

| Thiazolyl/Pyrazoline Hybrid | HER2 | 2.28 µM | nih.gov |

| Pyrazole-linked Pyrazoline Derivatives | EGFR | Data available on anti-proliferative effects | nih.gov |

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. mdpi.comnih.gov A series of novel sEH inhibitors incorporating a pyrazole pharmacophore have been designed and synthesized, with some analogues showing potent in vitro sEH inhibition with IC50 values in the sub-micromolar range. researchgate.net

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. nih.gov The pyrazoline scaffold has been identified as a promising core for the design of new AChE inhibitors. nih.gov In vitro studies of various pyrazoline derivatives have demonstrated significant AChE inhibitory activity, with some compounds showing potency comparable to the reference drug donepezil. eurekaselect.comnih.gov

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of oral medications for type 2 diabetes. nih.gov The pyrazole ring is a key feature in the design of potent DPP-IV inhibitors. researchgate.net For instance, a series of pyrazole-based thiosemicarbazones were found to be highly effective DPP-4 inhibitors, with one compound exhibiting an IC50 value of 1.266 nM, which is more potent than the established drug sitagliptin. nih.gov

Table 2: In Vitro Hydrolase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Hydrolase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole-piperidine Urea/Amide Derivatives | sEH | 0.220 - 0.224 µM | researchgate.net |

| Pyrazoline Derivatives | AChE | 0.040 µM | nih.gov |

| Pyrazole-based Thiosemicarbazones | DPP-IV | 1.266 nM | nih.gov |

Receptor Binding and Functional Modulation

The arylpiperazine moiety is a well-established pharmacophore for targeting G-protein coupled receptors, particularly serotonin and dopamine receptors.

The 1-arylpiperazine structure is a classic template for ligands with high affinity for the 5-HT1A receptor. nih.govacs.org This receptor is a key target for anxiolytic and antidepressant drugs. researchgate.net N4-substitution on the piperazine ring can significantly enhance affinity for 5-HT1A sites. nih.gov Derivatives where the aryl group is a phenyl or methoxyphenyl, similar to the core of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, display high affinity for these sites, with some compounds having Ki values in the low nanomolar range. nih.govsemanticscholar.org Depending on the nature of the substituents, these compounds can act as either agonists or antagonists at the 5-HT1A receptor.

Table 3: In Vitro 5-HT1A Receptor Binding Affinity of Structurally Related Arylpiperazine Compounds

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | nih.gov |

| {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide (meta isomer) | 5-HT1A | 7 nM | acs.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | semanticscholar.org |

The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and GABA receptors are important targets for psychoactive drugs. youtube.comfrontiersin.org The piperazine molecule itself is a known GABA receptor agonist. wikipedia.org However, the introduction of N-aryl substituents can alter this activity significantly. Many N-aryl piperazines function as GABA-A receptor antagonists or blockers. nih.govnih.gov These compounds can reverse the inhibitory action of GABA on specific ion channel binding in in vitro membrane preparations. nih.gov Studies on a range of chlorophenylpiperazines and other derivatives have demonstrated concentration-dependent inhibition of GABA-evoked ion currents in Xenopus oocytes expressing human GABA-A receptors. nih.gov This suggests that 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine may act as a modulator of the GABA-A receptor, a mechanism that could contribute to a complex neuropharmacological profile.

An extensive search of scientific literature and databases has been conducted for the chemical compound 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine . The objective was to gather specific preclinical data pertaining to its molecular interactions, biological targets, mechanism of action, and structure-activity relationships as per the detailed outline provided.

The absence of available data for this specific molecule prevents the creation of a scientifically accurate and informative article that adheres to the strict outline provided in the user's request. To generate content for the specified sections and subsections would require speculation or the use of data from related but distinct compounds, which would violate the core instruction to focus solely on "1-(4-(1H-pyrazol-5-yl)phenyl)piperazine".

Therefore, it is not possible to provide the requested article at this time due to the lack of scientific information on the subject compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For compounds containing the pyrazolylphenylpiperazine scaffold, docking studies have been pivotal in identifying potential biological targets and elucidating key binding interactions.

In studies of similar pyrazole derivatives, docking simulations have successfully predicted binding modes within the active sites of various enzymes and receptors. For instance, research on 1,5-diaryl pyrazole derivatives targeting the cannabinoid receptor 1 (CB1) revealed that the pyrazole nucleus and its phenyl rings interact with hydrophobic pockets of the receptor, while specific residues like Lys192 can form crucial hydrogen bonds with substituents on the pyrazole ring nih.gov. Similarly, docking studies on pyrazole-carboxamides have identified key interactions with carbonic anhydrase, a significant drug target nih.gov.

For 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, it is anticipated that the phenylpiperazine moiety would engage in hydrophobic and van der Waals interactions, while the pyrazole ring could participate in hydrogen bonding and π-π stacking with aromatic residues like tyrosine, phenylalanine, or histidine within a target's active site. A study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) highlighted that the residue Tyr113 was crucial for anchoring the ligand in the active site through hydrogen bonding nih.gov. The specific binding affinity, represented by docking scores, would be contingent on the specific topology and chemical nature of the binding pocket of the target protein.

Table 1: Predicted Interaction Profile of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine Based on Analogous Compounds

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |

| Phenylpiperazine | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine |

| Pyrazole Ring | Hydrogen Bonding, π-π Stacking | Tyrosine, Phenylalanine, Histidine, Asparagine, Glutamine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for understanding the conformational changes in both the ligand and the protein upon binding and for calculating binding free energies.

For pyrazole-containing compounds, MD simulations have been employed to validate docking poses and to study the stability of ligand-receptor complexes nih.gov. These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period, providing a more accurate picture of the binding event. For example, MD simulations of pyrazoline-based derivatives have been used to confirm the stability of their binding to EGFR and HER-2, two important cancer targets researchgate.net. In another study, MD simulations were used to investigate the binding mode of pyrazole-containing imide derivatives with the heat shock protein 90α (Hsp90α) researchgate.net.

It is expected that MD simulations of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine bound to a potential target would confirm the stability of the interactions predicted by molecular docking. The root mean square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to assess the stability of the complex, while root mean square fluctuation (RMSF) analysis would indicate the flexibility of different regions of the protein upon ligand binding.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties, HOMO-LUMO Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which are critical for its reactivity and interactions with biological targets. DFT studies can provide insights into the distribution of electron density, molecular orbital energies, and other electronic descriptors.

For various pyrazole derivatives, DFT calculations have been used to determine their stability, chemical reactivity, and other parameters by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap researchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity. Such studies on pyrazolyl–thiazole derivatives have correlated their electronic stability and reactivity with their observed antioxidant activity nih.gov.

A DFT analysis of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine would likely reveal the distribution of electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack. The HOMO and LUMO analysis would provide information about the molecule's ability to donate or accept electrons, which is crucial for understanding its role in chemical reactions and biological interactions.

Table 2: Key Electronic Properties from DFT Analysis of Pyrazole Derivatives

| Property | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Electrostatic Potential | Prediction of interaction sites |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These models can then be used to screen large compound libraries virtually to identify new potential hits.

Pharmacophore models have been successfully developed for various classes of pyrazole-containing compounds. For instance, a five-point pharmacophore model for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity nih.gov. This model was subsequently used to align and predict the activity of other molecules.

A pharmacophore model for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine would likely include features such as a hydrogen bond donor/acceptor from the pyrazole ring, aromatic features from the phenyl and pyrazole rings, and a hydrophobic feature from the piperazine moiety. Such a model could be instrumental in virtual screening campaigns to discover novel compounds with similar biological activities, thereby expanding the therapeutic potential of this chemical scaffold. The development of such models is a key step in modern drug discovery, enabling the efficient exploration of chemical space dovepress.commdpi.comnih.govfrontiersin.org.

No information is publicly available regarding the preclinical biological activity and efficacy of the specific chemical compound "1-(4-(1H-pyrazol-5-yl)phenyl)piperazine". Extensive searches for scientific literature and data on this compound did not yield any results pertaining to its in vitro or in vivo efficacy.

Therefore, the requested article, which was to be structured around the preclinical biological activity and efficacy of "1-(4-(1H-pyrazol-5-yl)phenyl)piperazine," cannot be generated. There is no research data available for the specified subsections, including:

Preclinical Biological Activity and Efficacy in Disease Models

In Vivo Efficacy Studies in Animal Models

Anti-Nociceptive Effects in Pain Models

While research exists for structurally related pyrazole (B372694) and piperazine (B1678402) derivatives, the strict requirement to focus solely on "1-(4-(1H-pyrazol-5-yl)phenyl)piperazine" prevents the inclusion of data from these other compounds.

Central Nervous System (CNS) Activity in Behavioral Models (e.g., Anxiolytic-like Effects)

A substantial body of research points to the anxiolytic-like effects of phenylpiperazine derivatives containing a pyrazole moiety. These effects are often demonstrated in rodent models of anxiety, such as the elevated plus-maze and light-dark box tests.

Several analogs of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine have demonstrated significant anxiolytic-like activity. For instance, the compound LQFM008 , identified as 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, has shown anxiolytic-like effects in mice. nih.gov In the elevated plus-maze and light-dark box tests, administration of LQFM008 led to behaviors indicative of reduced anxiety. nih.gov This activity was reversed by the 5-HT1A antagonist NAN-190, suggesting the involvement of the serotonergic system in its mechanism of action. nih.gov

Another analog, LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol), also exhibited anxiolytic-like properties in preclinical studies. nih.gov Its effects in the elevated plus-maze and light-dark box tests were antagonized by flumazenil, indicating a mechanism that involves the benzodiazepine site of the GABAA receptor. nih.govresearchgate.net Furthermore, the anxiolytic-like activity of LQFM032 was also blocked by mecamylamine, suggesting a role for nicotinic pathways. nih.gov

Similarly, LQFM192 , or 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, displayed anxiolytic-like activity that was blocked by both serotonergic (WAY-100635 and PCPA) and GABAergic (flumazenil) antagonists. researchgate.net Studies on other related compounds, such as LQFM005 (1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine) and its metabolite LQFM235 , also point towards anxiolytic and antidepressant-like effects mediated, at least in part, by the 5-HT1A receptor. researchgate.net

The anxiolytic and antidepressant-like effects have also been observed with LQFM211 and LQFM213 , with the latter's effect being inhibited by a 5-HT1A receptor antagonist, further implicating the serotonergic system. cdnsciencepub.com

| Compound | Observed CNS Effect | Behavioral Model(s) | Putative Mechanism of Action |

|---|---|---|---|

| LQFM008 | Anxiolytic-like | Elevated Plus Maze, Light-Dark Box | Serotonergic pathway (5-HT1A) |

| LQFM032 | Anxiolytic-like | Elevated Plus Maze, Light-Dark Box | Benzodiazepine site of GABAA receptor, Nicotinic pathway |

| LQFM192 | Anxiolytic-like | Elevated Plus Maze | Serotonergic and GABAergic systems |

| LQFM005 | Anxiolytic- and Antidepressant-like | Elevated Plus Maze, Forced Swimming Test | Activation of 5-HT1A receptors |

| LQFM213 | Anxiolytic- and Antidepressant-like | Elevated Plus Maze, Forced Swimming Test | Serotonergic pathway |

Anti-Parasitic Activity in Relevant Infection Models

The piperazine and pyrazole scaffolds are present in numerous compounds with known anti-parasitic properties. Piperazine itself has a long history of use as an anthelmintic agent. researchgate.net Similarly, pyrazole derivatives have been investigated for their activity against a range of parasites.

The broad anti-parasitic potential of pyrazole-containing compounds has been noted in the literature, with activities reported against various pathogens. However, without direct testing of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine or very close analogs in relevant infection models, its anti-parasitic profile remains speculative.

Pharmacokinetics in Preclinical Models (Limited to Non-Human Absorption/Distribution Aspects)

The pharmacokinetic properties of a compound are crucial for its development as a therapeutic agent. For 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, insights into its metabolic stability and plasma protein binding can be inferred from studies on related chemical classes.

Metabolic Stability Studies in Microsomes

Metabolic stability is a key parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. In vitro assays using liver microsomes are a standard method for assessing this property. springernature.com

Studies on piperazin-1-ylpyridazines have shown that these compounds can be rapidly metabolized in mouse and human liver microsomes. nih.gov The metabolic pathways often involve oxidation of the aromatic rings and the piperazine moiety. researchgate.net For example, a study on a series of piperazin-1-ylpyridazines identified mono-hydroxylation of the benzene rings as a major metabolic route. nih.gov

The metabolic stability of such compounds can be influenced by structural modifications. For instance, the replacement of a pyridazine ring with a pyrazine led to a decrease in metabolic stability in one study. nih.gov While no specific half-life or intrinsic clearance data for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine in microsomes is available, the presence of phenyl, pyrazole, and piperazine rings suggests that it would likely be a substrate for cytochrome P450 enzymes, undergoing oxidative metabolism. The stability of the pyrazole ring itself can also be a factor, as substitutions on the pyrazole core have been shown to modulate the potency of related compounds.

| Compound Class | Test System | Observed Metabolic Fate | Key Findings |

|---|---|---|---|

| Piperazin-1-ylpyridazines | Mouse and Human Liver Microsomes | Rapid metabolism, primarily mono-hydroxylation of benzene rings | Metabolic stability is sensitive to structural changes in the heterocyclic rings. |

| Pyrrole Necroptosis Inhibitors | Mouse Liver Microsomes | Poor metabolic stability of the initial lead compound | Structural modifications, such as replacing a thiadiazole with a cyano-pyrrole, significantly improved metabolic stability. nih.gov |

Plasma Stability and Protein Binding in Animal Plasma

The extent to which a drug binds to plasma proteins can significantly affect its distribution, free concentration, and clearance. nih.gov Basic drugs, such as phenylpiperazine derivatives, are known to bind to plasma proteins, including albumin and alpha-1-acid glycoprotein (AAG).

Specific plasma protein binding data for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine is not available. However, studies on other complex heterocyclic compounds indicate a high potential for extensive plasma protein binding. For example, the γ-secretase inhibitor RO4929097 was found to be extensively bound (>97%) in human plasma, with high affinity for AAG. nih.gov The degree of binding can also vary between species. nih.gov

Given the structural characteristics of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, it is plausible that it would exhibit a significant degree of plasma protein binding. The actual fraction of unbound drug would need to be determined experimentally to understand its potential for in vivo efficacy and to accurately interpret pharmacokinetic and pharmacodynamic relationships.

Drug Design Principles and Lead Optimization Strategies for 1 4 1h Pyrazol 5 Yl Phenyl Piperazine Analogues

Application of SAR Insights in Lead Optimization Programs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine core influence biological activity. These insights guide the iterative process of lead optimization, aiming to enhance desired properties while minimizing off-target effects.

Key areas of modification on the scaffold typically include:

The Pyrazole (B372694) Ring: Substitutions on the nitrogen and carbon atoms of the pyrazole ring can significantly impact potency and selectivity. For instance, in the development of kinase inhibitors, attaching different groups to the pyrazole can alter the hydrogen bonding interactions within the ATP binding pocket of the target kinase. tandfonline.com

The Phenyl Linker: The central phenyl ring acts as a rigid spacer. Modifications to this ring, such as the addition of halogen atoms or other functional groups, can influence the molecule's orientation and binding affinity with its biological target. nih.gov

The Piperazine (B1678402) Ring: The piperazine moiety is often a key interaction point and a site for introducing diversity. Substitutions on the distal nitrogen atom of the piperazine ring are a common strategy to modulate potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

An extensive SAR study focusing on the benzoyl fragment of a related pyrazinylpiperazine series demonstrated that strategic modifications could lead to significant gains in potency. nih.gov Deletion of a meta-chloro group and introduction of hydroxyl substituents on the benzoyl fragment led to the identification of an early lead compound with nanomolar activity against Leishmania species. nih.gov

| Compound Modification | Observed Effect on Activity | Reference |

| Deletion of meta-Cl from benzoyl fragment | Led to the para-hydroxyl derivative as a basis for further SAR | nih.gov |

| Introduction of ortho, meta-dihydroxyl groups | Identified an early lead with IC50 = 0.2 μM against L. braziliensis | nih.gov |

| Substitution on pyrazole ring | Can be optimized to enhance kinase binding and potency | researchgate.net |

| Introduction of bulky benzyl group | Can occupy hydrophobic pockets in target enzymes, increasing selectivity | tandfonline.com |

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

Rational drug design utilizes structural information from the target protein, often obtained through X-ray crystallography, to guide the synthesis of more potent and selective inhibitors. nih.gov This approach has been successfully applied to pyrazole-containing compounds.

For example, in the design of selective RAF inhibitors, a new scaffold, 3-carbonyl-5-phenyl-1H-pyrazole, was designed to introduce an extra hydrogen bonding group to interact with hinge residues in the kinase domain. tandfonline.com This computational-aided design resulted in a compound that was seven times more potent for the target BRAFV600E and five times more potent for CRAF compared to the previous series. tandfonline.com The designed analogue showed excellent selectivity, with inhibitory activity of over 90% on the target kinases at a 10 μM concentration, while having less than 20% inhibition for most other kinases tested. tandfonline.com

Similarly, the discovery of inhibitors for p38 MAP kinase involved using X-ray crystallography to understand the binding mode of a 5-amino-1H-pyrazol-4-yl-methanone series. nih.gov The crystal structure revealed a unique hydrogen bond between the inhibitor and a threonine residue, which contributed to its selectivity. This information was then used to guide the optimization of the compound's potency and physicochemical properties. nih.gov

The design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors also followed a rational approach. The resulting compounds showed significantly higher activity than the standard drug, with the most potent compound being approximately 53-fold more effective. nih.gov Molecular docking studies confirmed that the designed structural features were involved in key interactions with the enzyme's active site. nih.gov

Strategies for Improving Bioavailability and Target Engagement in Preclinical Development

Poor bioavailability is a common hurdle in drug development. For analogues of 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine, several strategies are employed to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

One key strategy involves modifying the compound's lipophilicity and solubility. In the optimization of pyrazolo-pyridone inhibitors, metabolic instability and low solubility were significant issues. nih.gov Introducing a polar, ionizable group to a solvent-exposed part of the molecule, guided by X-ray co-crystallography, dramatically improved aqueous solubility without negatively impacting target binding. nih.gov Specifically, adding a methylamine substitution to the pyrazole ring resulted in a compound with 92% oral bioavailability and significantly increased plasma exposure. nih.gov

Another approach is the incorporation of specific moieties known to improve drug-like properties. The addition of a 2,3-dihydroxypropoxy group to a pyrazole scaffold in a series of p38 MAP kinase inhibitors resulted in a compound with excellent oral bioavailability, leading to its selection for clinical trials. nih.gov

| Strategy | Specific Modification | Outcome | Reference |

| Increase Solubility | Introduction of a polar, ionizable methylamine group to the pyrazole ring | Oral bioavailability improved to 92% | nih.gov |

| Improve Physicochemical Properties | Incorporation of a 2,3-dihydroxypropoxy moiety | Resulted in a compound with high oral bioavailability | nih.gov |

| Optimize Lipophilicity | Conjugation with fatty acyl promoieties | Can improve encapsulation in drug delivery systems | nih.gov |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of the modern drug design process, allowing for the early identification of compounds with potentially favorable pharmacokinetic profiles. nih.govjneonatalsurg.com

Exploration of Prodrug Approaches

A prodrug is an inactive or poorly active compound that is metabolized in vivo to release the active parent drug. mdpi.com This strategy is widely used to overcome issues such as poor solubility, instability, or inadequate membrane permeability. mdpi.com

For compounds with low aqueous solubility, like many pyrazolo[3,4-d]pyrimidine derivatives, a prodrug approach can be highly effective. mdpi.com One successful strategy involved linking a water-soluble N-methylpiperazino promoiety to the parent drug via a carbamate linker. This modification resulted in a 600-fold improvement in solubility compared to the parent compound. mdpi.com

Another common prodrug strategy involves creating ester analogues of a parent compound containing a phenol group. nih.gov In the development of a topical treatment for age-related macular degeneration, several ester prodrugs of a potent benzotriazine inhibitor were synthesized. nih.gov Benzoyl esters, in particular, showed good thermal stability and were readily hydrolyzed in vivo to release the active drug, achieving excellent ocular pharmacokinetics with poor systemic circulation. nih.gov

Polymeric prodrugs, where the drug is conjugated to a polymer backbone, represent another advanced approach. nih.gov This method can improve drug loading in nanoparticle formulations and allow for sustained release, which is particularly useful for developing long-acting therapeutics. nih.gov

Multi-Targeted Ligand Design Philosophies

Many complex diseases, such as neurodegenerative disorders like Alzheimer's disease, are multifactorial in nature. researchgate.netresearchgate.net The "one disease-one target-one drug" paradigm is often insufficient for these conditions. This has led to the rise of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets simultaneously. jneonatalsurg.comresearchgate.netmdpi.com

The piperazine-containing scaffold is a common feature in the design of MTDLs for Alzheimer's disease. researchgate.netnih.gov For example, researchers have designed hybrids of 5-phenyl-1,3,4-oxadiazole and piperazines that show inhibitory potential against multiple enzymes implicated in the disease, such as acetylcholinesterase (AChE), butylcholinesterase (BChE), and β-secretase-1 (BACE-1). researchgate.netnih.gov

The design philosophy for MTDLs can involve several approaches:

Linking: Two distinct pharmacophores are connected by a linker.

Fusing/Merging: The molecular frameworks of two ligands are overlapped or integrated to create a more compact molecule with potentially better drug-like properties. mdpi.com

Rational design of benzyl piperazine derivatives has been explored in silico to develop dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation for Alzheimer's management. jneonatalsurg.com The designed molecules exhibited superior binding affinities to both targets compared to standard inhibitors and showed favorable predicted pharmacokinetic profiles. jneonatalsurg.com This highlights the potential of the 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine scaffold and its bioisosteres in the development of next-generation therapies for complex diseases.

Future Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of pyrazole (B372694) and piperazine (B1678402) derivatives is well-documented, with numerous methods available for the construction of these heterocyclic rings. mdpi.com However, the development of more efficient, cost-effective, and environmentally friendly synthetic routes for 1-(4-1H-pyrazol-5-ylphenyl)-piperazine and its analogues remains a key area for future research.

Furthermore, the exploration of novel catalytic systems could lead to more sustainable synthetic pathways. The use of heterogeneous catalysts , for example, offers advantages such as ease of separation and reusability, contributing to greener chemistry. Palladium-catalyzed synthesis of arylpiperazines under aerobic and solvent-free conditions has been demonstrated as a facile and eco-friendly method. researchgate.net

The table below summarizes potential novel synthetic approaches that could be explored for this compound.

| Synthetic Approach | Potential Advantages | Key Considerations |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced reaction time, lower cost, and less waste. | Optimization of reaction conditions to ensure high yields and purity. |

| Catalyst-Free Synthesis | Avoids the use of expensive and potentially toxic metal catalysts, simplifying purification. | May require harsher reaction conditions or longer reaction times. |

| Microwave-Assisted Synthesis | Rapid heating can significantly reduce reaction times and improve yields. | Scalability of the reaction for large-scale production. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, and potential for automated synthesis. nih.gov | Initial setup costs and the need for specialized equipment. |

Identification of Additional Biological Targets and Therapeutic Applications

The pyrazole nucleus is a component of several approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comnih.gov Similarly, the piperazine moiety is found in a plethora of drugs targeting the central nervous system, as well as in anticancer and antiviral medications. researchgate.net The combination of these two pharmacophores in this compound suggests a broad potential for biological activity.

Currently, there is a lack of specific data on the biological targets of this compound. Future research should, therefore, focus on comprehensive biological screening to identify its primary molecular targets. Based on the activities of related compounds, several target classes warrant investigation:

Kinases: Pyrazole derivatives are well-known as kinase inhibitors, and many anticancer drugs target this enzyme family. nih.gov Screening against a panel of kinases could reveal potential applications in oncology.

G-Protein Coupled Receptors (GPCRs): A novel series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives have been identified as potent and selective CCR1 antagonists, suggesting that GPCRs could be a target class for this compound. nih.govnih.gov

Enzymes involved in inflammatory pathways: Given the anti-inflammatory properties of many pyrazole-containing compounds, investigating targets such as cyclooxygenases (COX) could be fruitful. atomwise.com

The potential therapeutic applications stemming from these targets are vast and could include:

Oncology: As inhibitors of kinases or other proteins involved in cell proliferation. mdpi.com

Inflammatory Diseases: Such as rheumatoid arthritis, by modulating inflammatory pathways.

Neurodegenerative Diseases: By targeting proteins implicated in these conditions. frontiersin.org

Infectious Diseases: Given the antimicrobial properties of some pyrazole derivatives. nih.gov

Integration of Advanced Computational and Artificial Intelligence Approaches in Discovery

The integration of computational and artificial intelligence (AI) methodologies can significantly accelerate the drug discovery and development process for compounds like this compound. researchgate.netresearchgate.net These approaches can be utilized for target identification, lead optimization, and predicting pharmacokinetic properties.

Molecular docking and virtual screening are powerful computational tools that can be used to predict the binding affinity of this compound to a wide range of biological targets. mdpi.comnih.gov An in silico study on similar pyrazole derivatives has already demonstrated the utility of this approach in identifying potential CCR1 antagonists. mdpi.com For this compound, a systematic virtual screening campaign against a library of known protein structures could rapidly identify promising biological targets for further experimental validation.

De novo drug design: Generate novel analogues of this compound with improved potency and selectivity. nih.gov

Target deconvolution: Predict the biological targets of the compound based on its chemical structure and phenotypic screening data. researchgate.net

ADMET prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, helping to identify potential liabilities early in the drug development process.

The table below outlines how advanced computational and AI approaches can be integrated into the research of this compound.

| Computational/AI Approach | Application in Drug Discovery | Expected Outcome |

| Molecular Docking | Prediction of binding modes and affinities to known protein targets. | Identification of high-probability biological targets for experimental validation. |

| Virtual Screening | Screening of large compound libraries against a specific target. | Discovery of novel hits with similar scaffolds to this compound. |

| Machine Learning | Building predictive models for bioactivity and ADMET properties. | Prioritization of analogues for synthesis and testing. |

| Deep Learning | De novo design of novel molecules with desired properties. | Generation of new chemical entities with potentially improved therapeutic profiles. |

Potential for Synergistic Effects in Combination Therapies (Conceptual Framework)

The concept of molecular hybridization , where two or more pharmacophores are combined into a single molecule, is a well-established strategy in drug design to achieve synergistic or additive effects. nih.gov The structure of this compound, containing both a pyrazole and a piperazine moiety, is a prime example of this approach. This intrinsic hybrid nature suggests a conceptual framework for its use in combination therapies.

If this compound is found to act on a specific biological pathway, it could be combined with other therapeutic agents that target different nodes in the same or complementary pathways. For example, if the compound is identified as a modest kinase inhibitor, combining it with another kinase inhibitor that targets a different kinase in the same signaling cascade could lead to a more profound and durable therapeutic response.

Furthermore, the hybridization of the pyrazole scaffold with other heterocyclic rings has been shown to be a promising strategy to minimize side effects and overcome drug resistance. This provides a rationale for exploring the synergistic potential of this compound in combination with existing anticancer drugs. For instance, studies on artemisinin-pyrazoline hybrids have demonstrated synergistic effects when combined with the chemotherapeutic agent 5-fluorouracil. nih.gov

Future research in this area should focus on:

Identifying the precise mechanism of action of this compound.

Conducting preclinical studies to evaluate its efficacy and safety in combination with established therapeutic agents for relevant diseases.

Exploring the potential for this compound to overcome drug resistance mechanisms when used in combination therapies.

Q & A

Basic: What synthetic routes are available for 1-(4-1H-pyrazol-5-ylphenyl)-piperazine, and how do reaction conditions influence yield?

Methodological Answer:

- Hydrazone Cyclization : A common approach involves reacting phenylhydrazine derivatives with ketones under reflux (e.g., ethanol, 6–8 hours) to form pyrazole intermediates. For example, benzylideneacetone reacts with phenylhydrazine hydrochloride to yield substituted pyrazoles .

- Piperazine Coupling : Subsequent coupling of pyrazole intermediates with piperazine derivatives often employs nucleophilic substitution or Buchwald-Hartwig amination. A patented method uses N-protected piperazinones cyclized with hydrazine salts, followed by deprotection (e.g., HCl) to yield the final compound .

- Optimization : Solvent choice (polar aprotic vs. alcoholic), temperature (reflux vs. ambient), and stoichiometry significantly affect yields. For example, using CuSO₄·5H₂O and sodium ascorbate in click chemistry improved triazole-linked piperazine derivatives to >85% yield .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps include:

- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) to ensure completeness >95% .

- Twinning Analysis : Employ SHELXD for structure solution if twinning is suspected (common in piperazine derivatives due to flexible rings) .

- Validation : Check R-factor convergence (<0.05) and ADDSYM for symmetry validation .

- Case Study : For a related 1-(2-fluorobenzyl)piperazine triazole, SHELXPRO resolved positional disorder in the piperazine ring using restraints on bond lengths and angles .

Advanced: How do substituents on the pyrazole and phenyl rings modulate receptor binding affinity?

Methodological Answer:

- SAR Studies :

- Pyrazole Substitution : Electron-withdrawing groups (e.g., Cl at position 3) enhance π-π stacking with hydrophobic pockets in 5HT₂A receptors, as seen in 1-(3-chlorophenyl)piperazine analogs (pKi = 7.2 vs. 6.5 for unsubstituted) .

- Piperazine Modifications : N-Benzylation (e.g., 1-(4-methoxybenzyl)piperazine) increases logP (lipophilicity), improving blood-brain barrier penetration in CNS-targeted analogs .

- Computational Validation : Perform docking (AutoDock Vina) and MD simulations (AMBER) to quantify binding energy differences. For example, 1-(4-fluorophenyl)piperazine showed ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for the parent compound .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Example : Conflicting reports on antihypertensive efficacy of 1-(1-naphthyl)piperazine (65 mmHg reduction in SHR rats vs. no effect in another study) :

- Experimental Variables : Check dosing (10 mg/kg i.p. vs. oral), animal model age (12-week vs. 20-week SHR), and receptor profiling (α vs. 5HT₂ selectivity ratios).

- Assay Validation : Use radioligand binding (³H-ketanserin for 5HT₂A) and functional assays (calcium flux) to confirm target engagement .

- Statistical Approach : Apply meta-analysis (e.g., RevMan) to aggregate data, adjusting for heterogeneity via I² statistics .

Advanced: What analytical strategies characterize degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C, 24h).

- Oxidative stress (3% H₂O₂, 48h).

- Photolysis (ICH Q1B guidelines).

- LC-HRMS Analysis : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Key degradants (e.g., N-oxide derivatives) are identified via accurate mass (Q-TOF) and MS/MS fragmentation .

- Stability Indicication : Monitor loss of parent compound (<5% degradation in pH 7.4 buffer at 37°C over 72h) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, m/z 255.1245 (C₁₃H₁₅N₄⁺) .

- IR : N-H stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate the core structure .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Metabolic Hotspots : Identify sites of CYP450-mediated oxidation (e.g., piperazine N-methylation). Use hepatocyte microsomal assays (HLM + NADPH) to quantify intrinsic clearance .

- Strategies :

- Validation : LC-MS/MS pharmacokinetics in Sprague-Dawley rats (IV/PO dosing) .

Advanced: How to address discrepancies between computational predictions and experimental binding data?

Methodological Answer:

- Root Causes :

- Conformational Sampling : MD simulations (100 ns) may miss rare but critical ligand-receptor conformations.

- Solvation Effects : Implicit solvent models (e.g., GB/SA) underestimate entropy penalties.

- Mitigation :

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats (skin/eye irritation reported) .

- Ventilation : Use fume hoods for powder handling (avoid inhalation of particulates) .

- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: How to determine protonation states and pKa values for structure-based drug design?

Methodological Answer:

- Potentiometric Titration : Dissolve compound in 0.15M KCl. Titrate with 0.1M NaOH/HCl while monitoring pH (298–323 K). For piperazines, two pKa values (e.g., 9.2 and 5.4 for 1-methylpiperazine) reflect N1 and N4 protonation .

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model proton affinity. ΔpKa >1.0 between theory and experiment suggests conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Scheme 1:

Scheme 1: